molecular formula C11H13ClHgO5 B14305156 Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury CAS No. 118323-44-7

Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury

Katalognummer: B14305156
CAS-Nummer: 118323-44-7
Molekulargewicht: 461.26 g/mol
InChI-Schlüssel: MCBWNCDRZUJQOD-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chlorinated aromatic ring with multiple methoxy and methoxycarbonyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury typically involves the reaction of 2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl derivatives with mercuric chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired organomercury compound. The process may involve the use of solvents such as dichloromethane or chloroform, and the reaction temperature is maintained at a moderate level to prevent decomposition of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) derivatives.

    Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different organomercury compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and phosphines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) chloride derivatives, while substitution reactions can produce a variety of organomercury compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems and its use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic applications, including its use in antimicrobial and anticancer research.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the aromatic ring and methoxy groups may facilitate interactions with other biomolecules, contributing to its overall biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methylmercury: Another organomercury compound with a simpler structure, known for its neurotoxic effects.

    Phenylmercury: Similar in structure but lacks the methoxy and methoxycarbonyl substituents.

    Dimethylmercury: A highly toxic organomercury compound with two methyl groups attached to the mercury atom.

Uniqueness

Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of multiple methoxy and methoxycarbonyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

118323-44-7

Molekularformel

C11H13ClHgO5

Molekulargewicht

461.26 g/mol

IUPAC-Name

chloro-(2,3,4-trimethoxy-6-methoxycarbonylphenyl)mercury

InChI

InChI=1S/C11H13O5.ClH.Hg/c1-13-8-5-7(11(12)16-4)6-9(14-2)10(8)15-3;;/h5H,1-4H3;1H;/q;;+1/p-1

InChI-Schlüssel

MCBWNCDRZUJQOD-UHFFFAOYSA-M

Kanonische SMILES

COC1=C(C(=C(C(=C1)C(=O)OC)[Hg]Cl)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.